molecular formula C11H12F3N5O B2676709 1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034286-91-2

1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2676709
CAS No.: 2034286-91-2
M. Wt: 287.246
InChI Key: XZHLSAAOALHMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyridine Derivatives

Triazolopyridines emerged as a structurally unique class of heterocycles following early 20th-century explorations into nitrogen-rich fused ring systems. The fusion of a triazole ring with pyridine creates a rigid bicyclic scaffold capable of diverse electronic interactions, a property first exploited in antidepressant drugs like trazodone in the 1970s. Subsequent decades saw expansion into antiviral and anticancer applications, exemplified by filgotinib (JAK1 inhibitor) and tucatinib (HER2/EGFR inhibitor), which leverage triazolopyridine’s capacity for π-π stacking and hydrogen bonding.

Synthetic innovations have been critical to this progression. Early routes relied on imine intermediates or multistep amidation-dehydration sequences, as seen in 1991 and 2008 protocols. A breakthrough came with ultrasonic-assisted cyclization methods, such as the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with carboxylic acids in POCl3 under ultrasonic irradiation, which reduced reaction times from >12 hours to 3 hours while maintaining yields of 35–44%. This methodological advance enabled efficient derivatization of the triazolopyridine core, setting the stage for targeted functionalization.

Significance of Triazolo[4,3-a]Pyridine Scaffold in Medicinal Chemistry

The triazolo[4,3-a]pyridine system offers distinct advantages in drug design:

  • Planar aromaticity : Facilitates insertion into hydrophobic protein pockets while maintaining metabolic stability.
  • Tautomerism : The triazole ring’s ability to adopt multiple tautomeric states enhances binding versatility, as demonstrated in M5 muscarinic receptor antagonists like VU6036864 (IC50 = 20 nM).
  • Electron-deficient character : The trifluoromethyl group at position 8, as in the target compound, augments electron withdrawal, improving membrane permeability and resistance to oxidative metabolism.

Structure-activity relationship (SAR) studies reveal that substitutions at positions 3 and 8 profoundly influence target engagement. For instance, 3-(2-methoxyphenyl)-1,2,4-triazolo[4,3-a]pyridine derivatives exhibit 44% yield and defined crystalline morphology (m.p. 129–132°C), while 3-(4-propylphenyl) analogues show altered pharmacokinetic profiles. These findings underscore the scaffold’s adaptability to structure-driven optimization.

Evolution of Urea-Functionalized Heterocycles in Drug Discovery

Urea groups have transitioned from mere hydrogen-bond donors to sophisticated conformational modulators. When appended to triazolopyridines, the urea moiety:

  • Enhances solubility : Polar urea groups counterbalance the scaffold’s hydrophobicity, as evidenced in late sodium current inhibitor GS-458967 (aqueous solubility >50 µM).
  • Enables bidentate binding : The urea’s dual NH groups coordinate with aspartate/glutamate residues, a feature exploited in kinase inhibitors.
  • Modulates pharmacokinetics : Ethylurea chains, as in the target compound, balance lipophilicity (clogP ≈ 2.1) and metabolic stability, avoiding excessive hepatic clearance.

Synthetic routes to urea-triazolopyridine conjugates typically involve:

  • Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups to the pyridine ring.
  • Reductive amination : Links urea precursors to the triazole’s methyl position, as in GS-458967’s synthesis.
  • Ultrasonic cyclocondensation : Combines hydrazine precursors with carboxylic acids under controlled thermal conditions.

Research Significance and Current Scientific Interest

The convergence of triazolopyridine and urea chemistries addresses three pressing challenges in drug discovery:

  • CNS penetration : Compounds like VU6036864 achieve brain-to-plasma ratios (Kp,uu = 0.65) suitable for targeting neurological disorders.
  • Selectivity optimization : The trifluoromethyl group’s steric and electronic effects minimize off-target interactions, as shown by >500-fold selectivity for M5 over M1–M4 receptors.
  • Metabolic resilience : Deuteration strategies, such as tetradeuterated piperidine in VU6036864, prolong half-life without altering target affinity.

Recent patent activity (e.g., CN103613594A) highlights industrial interest in scalable triazolopyridine synthesis, while academic studies explore their utility in photopharmacology and covalent inhibitor design. The target compound’s dual functionality positions it as a versatile candidate for further mechanistic and translational studies.

Properties

IUPAC Name

1-ethyl-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5O/c1-2-15-10(20)16-6-8-17-18-9-7(11(12,13)14)4-3-5-19(8)9/h3-5H,2,6H2,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHLSAAOALHMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling trifluoromethylated intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Enzyme Inhibition

Enzyme inhibition is one of the primary applications of 1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea.

  • Urease Inhibition : Urease is an enzyme linked to several pathological conditions, including kidney stones and urinary tract infections. Compounds similar to this have been reported to exhibit potent urease inhibitory activity. For instance, studies have shown that urease inhibitors can significantly reduce the formation of struvite crystals in vitro, suggesting potential therapeutic use in preventing kidney stones .
  • Kinase Inhibition : The triazole ring is known for its role in kinase inhibition. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division. The structural characteristics of this compound suggest it may interact with specific kinase targets effectively .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that derivatives containing triazole and pyridine moieties exhibit significant antibacterial activity against various strains of bacteria. For example, studies have demonstrated that related compounds show minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organisms
This compound15S. aureus, E. coli
Ciprofloxacin10S. aureus, E. coli
Chloramphenicol20S. aureus, E. coli

Case Study: U937 Cell Line

In vitro studies have shown that the compound exhibits promising anticancer activity:

  • Cell Proliferation Inhibition : In a study involving the U937 cell line (a human histiocytic lymphoma cell line), the compound displayed an IC50 value of 16.23 μM, indicating it effectively inhibits cell proliferation compared to etoposide (IC50 = 17.94 μM). This suggests potential mechanisms involving apoptosis or cell cycle arrest .

Table 2: Anticancer Activity Summary

Cell LineIC50 (μM)Reference CompoundIC50 (μM)
U93716.23Etoposide17.94
THP-1>50Doxorubicin0.5

Mechanism of Action

The mechanism of action of 1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This can result in the inhibition or activation of specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and substituents of the target compound with three analogues from literature:

Compound Name Core Structure Substituents Molecular Formula (if available) Key Features
1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea [1,2,4]triazolo[4,3-a]pyridine 8-CF₃, 3-CH₂-urea (1-ethyl) Not provided Urea group for H-bonding; CF₃ enhances stability and lipophilicity.
1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-N,N,N-trimethyl-2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-urea Pyrrolo-[1,2,4]triazolo[4,3-a]pyrazine 3-CF₃-pyrazole, N,N,N-trimethylurea Not provided Trimethylurea increases lipophilicity; fused pyrrolo-pyrazine core.
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate [1,2,4]triazolo[4,3-a]pyridine 8-COOEt (ethyl ester) C₉H₉N₃O₂ Ester group improves solubility but may hydrolyze in vivo.
1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride [1,2,4]triazolo[4,3-a]pyridine 8-Cl, 6-CF₃, ethylamine hydrochloride C₉H₉Cl₂F₃N₄ Chloro and CF₃ enhance electronegativity; amine hydrochloride improves solubility.

Key Observations

Core Heterocycle Variations: The main compound and –3 share the [1,2,4]triazolo[4,3-a]pyridine core, whereas uses a pyrrolo-triazolopyrazine system. The latter may exhibit altered π-π stacking interactions in biological targets .

Substituent Effects :

  • Urea vs. Trimethylurea : The main compound’s urea group (-NHCONH-) enables hydrogen bonding, critical for target engagement. In contrast, ’s N,N,N-trimethylurea is more lipophilic and less H-bond capable, favoring membrane permeability .
  • Halogen vs. CF₃ : ’s 8-Cl substituent increases electronegativity, possibly enhancing binding to electron-rich enzyme pockets, while the 6-CF₃ group synergizes for stability .

Physicochemical Properties: The ethyl ester in (C₉H₉N₃O₂) introduces polarity but risks hydrolysis to a carboxylic acid, altering bioavailability .

Biological Activity

1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS Number: 2034286-91-2) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F3N5OC_{11}H_{12}F_3N_5O, with a molecular weight of 287.24 g/mol. The presence of the trifluoromethyl group and the triazole ring contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₂F₃N₅O
Molecular Weight287.24 g/mol
CAS Number2034286-91-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds containing the triazolo-pyridine moiety exhibit significant antiviral properties. For instance, related compounds have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV) and other viral pathogens. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Anticancer Properties

Studies have demonstrated that derivatives of triazolo-pyridine can inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibition of IDO1 enhances the immune response against tumors, making these compounds promising candidates in cancer immunotherapy . In vitro studies have reported cytotoxic effects at concentrations as low as 10 μM against various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the heterocyclic head group significantly influence the biological activity of these compounds. For example, replacing different substituents on the triazole ring can enhance potency while reducing off-target effects such as cardiotoxicity associated with hERG channel inhibition .

Key Findings from SAR Studies

  • Potency : Compounds with lower pKa values exhibited reduced affinity for hERG channels while maintaining antiviral activity.
  • Efficacy : The most potent analogs demonstrated EC50 values in the nanomolar range against Cryptosporidium parvum, indicating strong in vivo efficacy .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Cryptosporidiosis Treatment : In animal models, compounds similar to this compound showed significant efficacy in reducing parasite load in infected mice and calves .
  • Cancer Immunotherapy : A study demonstrated that a related compound effectively inhibited IDO1 in A375 melanoma cells, leading to enhanced T-cell activation and tumor regression in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.